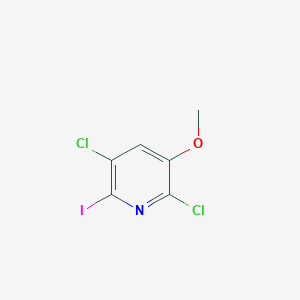

![molecular formula C9H7ClN2O2 B1453338 (7-Cloroimidazo[1,2-a]piridin-2-il)ácido acético CAS No. 1216700-90-1](/img/structure/B1453338.png)

(7-Cloroimidazo[1,2-a]piridin-2-il)ácido acético

Descripción general

Descripción

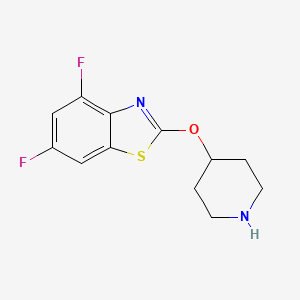

“(7-Chloroimidazo[1,2-a]pyridin-2-yl)acetic acid” is a chemical compound with the empirical formula C9H7ClN2O2 . It is a derivative of imidazo[1,2-a]pyridine, a heterocyclic compound that contains a five-membered ring with three carbon atoms, two nitrogen atoms, and two double bonds .

Molecular Structure Analysis

The molecular structure of “(7-Chloroimidazo[1,2-a]pyridin-2-yl)acetic acid” can be represented by the SMILES stringO=C(O)CC1=CN(C=CC=C2)C2=N1.Cl . This indicates that the molecule contains a carboxylic acid group attached to a carbon chain, which is further connected to an imidazo[1,2-a]pyridine ring.

Aplicaciones Científicas De Investigación

Sondeo fluorescente para el monitoreo de pH

Aplicación: Este compuesto se ha utilizado como una sonda fluorescente para monitorear cambios de pH en sistemas biológicos. Su alta selectividad y sensibilidad lo hacen ideal para la imagenología en tiempo real de fluctuaciones de pH en organismos como la levadura .

Procedimiento experimental: Se probó la capacidad de la sonda para monitorear valores de pH que van desde 3.0 a 7.0, mostrando una reversibilidad brillante y un tiempo de respuesta extremadamente corto .

Detalles técnicos: La absorción del compuesto a 285 nm aumenta dramáticamente con la concentración de H+, convirtiéndolo en un indicador confiable para condiciones ácidas .

Bioimagenología

Aplicación: Las propiedades del compuesto como una sonda fluorescente se extienden a aplicaciones de bioimagenología, donde se puede utilizar para visualizar procesos celulares sin técnicas invasivas .

Procedimiento experimental: Las capacidades de imagenología del compuesto se demostraron en Saccharomyces cerevisiae, mostrando su potencial para aplicaciones biológicas más amplias .

Detalles técnicos: La estructura de la sonda permite la imagenología de alto rendimiento debido a sus excelentes propiedades ópticas .

Investigación antimicrobiana

Aplicación: Los análogos de Imidazo[1,2-a]piridina, incluidos los derivados del compuesto en cuestión, han mostrado promesa en la investigación antimicrobiana, particularmente contra la tuberculosis .

Procedimiento experimental: La eficacia de estos compuestos se ha probado en modelos de ratón infectados con Mycobacterium tuberculosis, mostrando una reducción significativa de la carga bacteriana .

Detalles técnicos: Se han explorado diferentes dosis de los análogos del compuesto para determinar el índice terapéutico óptimo .

Investigación del cáncer

Aplicación: Los derivados seleniados de imidazo[1,2-a]piridina, que incluyen el compuesto, se han investigado por su potencial en el tratamiento del cáncer .

Procedimiento experimental: Se han estudiado los índices de selectividad de estos compuestos en líneas celulares de cáncer, lo que indica su viabilidad para uso terapéutico sin afectar las células normales .

Detalles técnicos: Los derivados del compuesto exhiben una alta estabilidad térmica y buenas propiedades de formación de películas, que son beneficiosas para aplicaciones farmacéuticas .

Optoelectrónica

Aplicación: Los derivados del compuesto se han estudiado para su uso en optoelectrónica, como materiales para dispositivos emisores de luz blanca .

Procedimiento experimental: Se ha llevado a cabo la síntesis de calcones que contienen el fragmento del compuesto para explorar sus propiedades ópticas .

Detalles técnicos: La introducción de varios grupos funcionales en la estructura del compuesto afecta su rendimiento cuántico y el rango de absorción UV-Vis, lo que lo hace adecuado para dispositivos optoelectrónicos .

Síntesis química

Aplicación: El compuesto sirve como precursor en la síntesis de varias estructuras químicas, contribuyendo al desarrollo de nuevos materiales y productos farmacéuticos .

Procedimiento experimental: Su reactividad permite la creación de moléculas complejas a través de reacciones como la condensación de Claisen-Schmidt .

Detalles técnicos: La estructura del compuesto proporciona un marco versátil para introducir diferentes grupos funcionales, lo que permite el diseño de moléculas con las propiedades deseadas .

Direcciones Futuras

The future directions for research on “(7-Chloroimidazo[1,2-a]pyridin-2-yl)acetic acid” and related compounds could involve further exploration of their synthesis methods, chemical reactions, mechanisms of action, and potential applications in various fields, given the broad range of biological activities exhibited by imidazole derivatives .

Mecanismo De Acción

Target of Action

The primary targets of (7-Chloroimidazo[1,2-a]pyridin-2-yl)acetic acid are currently unknown. This compound is a derivative of imidazo[1,2-a]pyridines, which are known to serve as pharmacophores for many molecules with significant biological and therapeutic value . .

Biochemical Pathways

Imidazo[1,2-a]pyridines are known to be valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry . They can be functionalized through various strategies, including transition metal catalysis, metal-free oxidation, and photocatalysis . .

Result of Action

As a derivative of imidazo[1,2-a]pyridines, it may share some of the biological and therapeutic properties of these compounds . .

Análisis Bioquímico

Biochemical Properties

(7-Chloroimidazo[1,2-a]pyridin-2-yl)acetic acid plays a significant role in biochemical reactions due to its unique structure. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with carboxylic acid-binding proteins, which can influence its biochemical activity . The nature of these interactions often involves hydrogen bonding and hydrophobic interactions, which stabilize the compound within the active sites of enzymes and proteins.

Cellular Effects

The effects of (7-Chloroimidazo[1,2-a]pyridin-2-yl)acetic acid on cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of certain kinases, leading to altered phosphorylation states of key signaling proteins. Additionally, it can affect gene expression by interacting with transcription factors, thereby influencing the transcription of specific genes involved in metabolic pathways.

Molecular Mechanism

At the molecular level, (7-Chloroimidazo[1,2-a]pyridin-2-yl)acetic acid exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes, and either inhibit or activate their activity. For instance, it has been reported to inhibit certain enzymes involved in metabolic pathways, leading to changes in metabolite levels . Furthermore, this compound can induce changes in gene expression by binding to DNA or interacting with transcription factors, thereby modulating the transcriptional activity of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of (7-Chloroimidazo[1,2-a]pyridin-2-yl)acetic acid can change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, but can degrade over time, leading to a decrease in its biochemical activity . Long-term exposure to this compound in in vitro or in vivo studies has revealed potential changes in cellular metabolism and gene expression.

Dosage Effects in Animal Models

The effects of (7-Chloroimidazo[1,2-a]pyridin-2-yl)acetic acid vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects on cellular function and metabolism. At higher doses, it can lead to toxic or adverse effects, such as cellular apoptosis or necrosis . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound exerts its optimal effects without causing toxicity.

Metabolic Pathways

(7-Chloroimidazo[1,2-a]pyridin-2-yl)acetic acid is involved in various metabolic pathways. It interacts with enzymes and cofactors that are crucial for its metabolism. For example, it can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that can further influence cellular function . The compound’s involvement in metabolic pathways can also affect metabolic flux and metabolite levels, thereby influencing overall cellular metabolism.

Transport and Distribution

The transport and distribution of (7-Chloroimidazo[1,2-a]pyridin-2-yl)acetic acid within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound within different cellular compartments . The compound’s distribution can influence its biochemical activity and cellular effects, as it needs to reach specific sites within the cell to exert its effects.

Subcellular Localization

The subcellular localization of (7-Chloroimidazo[1,2-a]pyridin-2-yl)acetic acid is crucial for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the nucleus, where it can interact with DNA and transcription factors to modulate gene expression. The compound’s localization within specific subcellular compartments can influence its biochemical and cellular effects.

Propiedades

IUPAC Name |

2-(7-chloroimidazo[1,2-a]pyridin-2-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN2O2/c10-6-1-2-12-5-7(4-9(13)14)11-8(12)3-6/h1-3,5H,4H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEQZQBBTYPCPRO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN2C=C(N=C2C=C1Cl)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{3-[(Difluoromethyl)sulfanyl]-4-methoxyphenyl}acetonitrile](/img/structure/B1453256.png)

![[5-(4-Methoxyphenyl)-1,2,4-oxadiazol-3-yl]methanol](/img/structure/B1453257.png)

![2-oxo-1H,2H,5H,7H,8H-pyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B1453260.png)

![1-[4-(Methylthio)-1,3-benzothiazol-2-yl]azetidine-3-carboxylic acid](/img/structure/B1453267.png)

![N'-[1-Cyclopentylaminopropylidene]hydrazinecarboxylic acid tert-butyl ester](/img/structure/B1453274.png)

![2-({5-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}sulfanyl)acetic acid](/img/structure/B1453278.png)